molecular formula C12H16O3 B3147677 Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate CAS No. 628333-29-9

Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate

Cat. No. B3147677
M. Wt: 208.25 g/mol
InChI Key: AMBQJPDLWOQQDI-UHFFFAOYSA-N
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Patent
US07091237B2

Procedure details

A solution of ethyl 3-[4-(benzyloxy)-2-methylphenyl]prop-2-enoate (intermediate 11, 1.054 g) in ethanol (50 ml) was added to a suspension of palladium hydroxide on carbon (0.15 g) in ethanol (5 ml) under nitrogen gas. The resulting suspension was then stirred under a hydrogen atmosphere for 3 hours. The mixture was filtered through Harborlite filter aid and the pad washed with more ethanol. The combined filtrates were evaporated in vacuo to give the title compound as a clear oil.
Name
ethyl 3-[4-(benzyloxy)-2-methylphenyl]prop-2-enoate
Quantity
1.054 g
Type
reactant
Reaction Step One
Name
intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]=[CH:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[C:11]([CH3:22])[CH:10]=1)C1C=CC=CC=1>C(O)C.[OH-].[OH-].[Pd+2]>[OH:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[C:11]([CH3:22])[CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
ethyl 3-[4-(benzyloxy)-2-methylphenyl]prop-2-enoate
Quantity
1.054 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)C=CC(=O)OCC)C
Name
intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)C=CC(=O)OCC)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.15 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was then stirred under a hydrogen atmosphere for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Harborlite
FILTRATION
Type
FILTRATION
Details
filter aid
WASH
Type
WASH
Details
the pad washed with more ethanol
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC(=C(C=C1)CCC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.